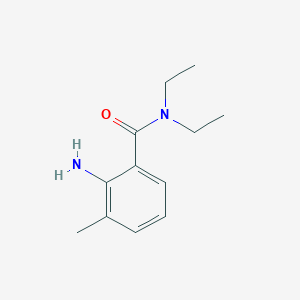

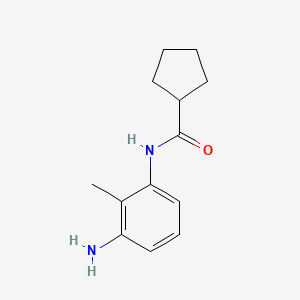

2-Amino-N,N-diethyl-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-N,N-diethyl-3-methylbenzamide, commonly referred to as DEMA, is a synthetic compound that has a wide range of research applications. DEMA is a stable, non-toxic molecule that has been used in a variety of scientific studies and experiments. It is a versatile compound that can be used in many different ways, from synthesizing other compounds to studying the biochemical and physiological effects of DEMA.

Scientific Research Applications

Thermal Stability Analysis

Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, a related compound, provides insights into the properties of 2-Amino-N,N-diethyl-3-methylbenzamide. Using dynamic DSC curves and kinetic software, the apparent thermodynamic data like activation energy and initial decomposition temperature were obtained, helping in predicting thermal stability parameters such as TMRad and SADT (Cong & Cheng, 2021).

Insect Repellent Properties

This compound (DEET) is a broad-spectrum insect repellent, and its behavioral and toxicological effects on insects have been studied. For instance, its impact on the blood-sucking bug Rhodnius prolixus was explored, revealing that DEET increased locomotor activity and produced a mortality rate in specific conditions (Alzogaray, 2015).

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound have been a subject of several studies. These studies involve the preparation of various derivatives and their structural analysis through methods like X-ray analysis, indicating the chemical's potential in creating structurally specific compounds for various applications (Al Mamari & Al Lawati, 2019).

Educational Application in Synthesis

In educational settings, the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) has been employed as a practical exercise in introductory organic chemistry courses, allowing students to learn and compare different synthetic methods (Habeck, Diop, & Dickman, 2010).

Diffusion Studies in Glass-Forming Materials

The compound's diffusion properties in glass-forming materials have been examined, such as in a study that explored rotational and translational diffusion in DEET through a combination of spectroscopy and calorimetry. This provides an understanding of molecular dynamics in glass transition processes (Sangoro et al., 2011).

Mechanism of Action

Target of Action

2-Amino-N,N-diethyl-3-methylbenzamide, commonly known as DEET, is a broad-spectrum insect repellent . Its primary targets are the olfactory receptor neurons (ORNs) or odorant receptors (ORs) in insects . These receptors play a crucial role in the detection of odors, which guide insects towards or away from certain stimuli .

Mode of Action

DEET’s mode of action is twofold. Firstly, it acts as a “confusant,” interfering with odorant recognition within the insect ORNs or ORs . This interference disrupts the insect’s ability to detect host odors, thereby deterring them from

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It is also important to consider that complete removal of synthesis solvents from MOFs can be difficult to achieve. This is especially concerning for MOFs intended to be used in applications involving food contact or drug delivery, where residual toxic solvents can pose a health risk to consumers .

Future Directions

The compound has the potential to fill the role of a cheap, readily available, and safer synthesis solvent . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This study gave novel insight into the mechanisms of DEET’s repellency to bed bugs and also provided valuable information for developing new reagents for bed bug control .

Biochemical Analysis

Biochemical Properties

2-Amino-N,N-diethyl-3-methylbenzamide has been shown to interact with certain enzymes and proteins. For instance, it has been found to increase the synthesis of glutathione S-transferase in cultured mosquito cells . This interaction suggests that this compound may play a role in the detoxification processes within cells .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function. For example, it has been found to increase the synthesis of a specific protein in mosquito cells

Molecular Mechanism

It is known that it can interact with certain biomolecules, potentially leading to changes in gene expression

properties

IUPAC Name |

2-amino-N,N-diethyl-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-8-6-7-9(3)11(10)13/h6-8H,4-5,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYYWNXYTQBQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)

![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)

![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)

![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)